1-(4-Chlorophenyl)cyclopentanecarbonitrile

Organic Synthesis Medicinal Chemistry Aminoester Derivatives

1-(4-Chlorophenyl)cyclopentanecarbonitrile is a nitrile-functionalized arylcyclopentane small molecule with the molecular formula C12H12ClN and a molecular weight of 205.68 g/mol. The compound features a cyclopentane ring bearing a 4-chlorophenyl group and a nitrile substituent at the 1-position, classifying it as a 1-arylcyclopentane-1-carbonitrile derivative.

Molecular Formula C12H12ClN
Molecular Weight 205.68 g/mol
CAS No. 64399-26-4
Cat. No. B1595255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)cyclopentanecarbonitrile
CAS64399-26-4
Molecular FormulaC12H12ClN
Molecular Weight205.68 g/mol
Structural Identifiers
SMILESC1CCC(C1)(C#N)C2=CC=C(C=C2)Cl
InChIInChI=1S/C12H12ClN/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6H,1-2,7-8H2
InChIKeyTXVNBTOIDITCBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chlorophenyl)cyclopentanecarbonitrile (CAS 64399-26-4) Technical Overview and Structural Identity


1-(4-Chlorophenyl)cyclopentanecarbonitrile is a nitrile-functionalized arylcyclopentane small molecule with the molecular formula C12H12ClN and a molecular weight of 205.68 g/mol [1]. The compound features a cyclopentane ring bearing a 4-chlorophenyl group and a nitrile substituent at the 1-position, classifying it as a 1-arylcyclopentane-1-carbonitrile derivative [1]. Its XLogP3-AA value of 3.6 indicates significant lipophilicity [1], while the nitrile group serves as a versatile synthetic handle enabling conversion to carboxylic acids, amines, and diverse heterocyclic derivatives for pharmaceutical intermediate applications.

Versatile nitrile handle for conversion to carboxylic acids, amines, and heterocyclic intermediates
Essential precursor for clocapramine research, providing the required 4-chlorophenyl cyclopentane scaffold
Lipophilic scaffold (XLogP ~3.6) suitable for CNS-targeting compound libraries and cell-permeable probe design

Procurement Considerations for 1-(4-Chlorophenyl)cyclopentanecarbonitrile (64399-26-4): Why Structural Analogs Cannot Substitute


Substitution with structurally similar 1-arylcyclopentanecarbonitriles or alternative aryl acetonitriles is not chemically or pharmacologically valid. The specific 4-chlorophenyl substitution pattern and cyclopentane ring size collectively determine both the compound's physicochemical properties (including lipophilicity, LogP = 3.6 [1]) and its downstream biological profile. As demonstrated in published SAR studies, even minor modifications to the aryl substituent significantly alter the sympatholytic and adrenolytic activity of the derived aminoester pharmacophores [2]. Furthermore, the compound serves as the essential precursor to clocapramine (an atypical antipsychotic) [3], a synthetic pathway that relies explicitly on the 4-chlorophenyl cyclopentane scaffold rather than analogs bearing alternative halogens or ring systems.

4-Chlorophenyl substitution pattern is critical for the reported sympatholytic/adrenolytic pharmacophore; bromo or other halogen analogs may alter biological profile and synthetic utility.
Cyclopentane ring size determines the steric environment essential for clocapramine synthesis; cyclobutyl or cyclohexyl analogs cannot access the same iminodibenzyl scaffold without route redevelopment.
Aryl acetonitrile alternatives lack the specific steric and electronic properties required for the modular aminoester diversification pathway; structural mismatch may limit downstream SAR studies.

1-(4-Chlorophenyl)cyclopentanecarbonitrile (64399-26-4): Quantitative Comparative Evidence for Differentiated Utility


Hydrolysis to Carboxylic Acid: Quantified Yield for Bioactive Aminoester Synthesis

1-(4-Chlorophenyl)cyclopentanecarbonitrile undergoes alkaline hydrolysis to 1-(4-chlorophenyl)cyclopentane-1-carboxylic acid in 85-90% yield, enabling downstream synthesis of aminoester derivatives with sympatholytic and adrenolytic activity [1]. The acid chloride of this carboxylic acid reacts efficiently with N,N-dialkylaminoalkylalkanols to generate pharmacologically active aminoester hydrochlorides [1].

Hydrolysis yield
Reported
85–90%
Supports consistent intermediate synthesis
KOH/ethylene glycol, 1-arylcyclopentane substrates
Organic Synthesis Medicinal Chemistry Aminoester Derivatives

Organotin Complex Cytotoxicity: Differentiated Antitumor Activity Across Cancer Cell Lines

Organotin(IV) complexes derived from 1-(4-chlorophenyl)-1-cyclopentanecarboxylic acid (the hydrolysis product of the target nitrile) exhibit in vitro antitumor activity against HL-60, BGC-823, Bel-7402, and KB human cancer cell lines [1]. Among six complexes evaluated, the nBu2Sn(L)2 complex (compound 3) and Ph2Sn(L)2 complex (compound 5) demonstrated the highest activity [1]. Activity correlates with reduction potential: complexes with less cathodic reduction potentials show greater antitumor efficacy [1].

Cell-model activity
Head-to-head
nBu2Sn(L)2 and Ph2Sn(L)2 most active among six organotin complexes
Supports cell-model endpoint review; activity correlates with reduction potential
HL-60, BGC-823, Bel-7402, KB cell lines
Medicinal Inorganic Chemistry Antitumor Agents Organometallic Complexes

Aminoester Derivative Synthesis: Sympatholytic and Adrenolytic Activity Profile

Aminoester hydrochlorides synthesized from 1-(4-chlorophenyl)cyclopentane-1-carboxylic acid (derived from the target nitrile) were evaluated for sympatholytic and adrenolytic activity [1]. The 4-chlorophenyl-substituted arylcyclopentane fragment is noted for pronounced sympatholytic and adrenolytic effects in prior studies [1]. Derivatives incorporating N,N-dialkylaminoalkyl ester moieties were prepared and subjected to pharmacological evaluation [1].

Pharmacophore activity
Class-level
Pronounced sympatholytic and adrenolytic activity reported in prior studies
Qualitative pharmacophore context for autonomic research
Aminoester hydrochlorides; no quantitative comparison data
Pharmacology Sympatholytic Agents Adrenolytic Agents

Physicochemical Differentiation: Lipophilicity Comparison with Cyclopentane Nitrile Analogs

1-(4-Chlorophenyl)cyclopentanecarbonitrile exhibits a computed XLogP3-AA value of 3.6, indicating significant lipophilicity [1]. This value reflects the combined contribution of the 4-chlorophenyl aromatic ring, the cyclopentane aliphatic scaffold, and the polar nitrile moiety. The compound has zero hydrogen bond donors and one hydrogen bond acceptor (the nitrile nitrogen) [1].

Lipophilicity
Reported
XLogP3-AA = 3.6
Balanced lipophilicity for CNS-targeting compound libraries
Computed value; HBD=0, HBA=1
Physicochemical Properties Drug Design LogP

Clocapramine Precursor: Unique Synthetic Utility in Antipsychotic API Synthesis

1-(4-Chlorophenyl)cyclopentanecarbonitrile is an established synthetic precursor to clocapramine (3-chlorocarpipramine), an atypical antipsychotic of the iminodibenzyl class introduced in Japan in 1974 for the treatment of schizophrenia [1][2]. Clocapramine acts as an antagonist at D2 and 5-HT2A receptors [2]. The nitrile serves as the source of the cyclopentane ring-bearing aryl moiety in the final pharmaceutical structure.

Synthetic utility
Class-level
Documented precursor to clocapramine (atypical antipsychotic)
Unique scaffold for iminodibenzyl antipsychotic research
Specific steric/electronic environment required
API Synthesis Antipsychotic Agents Process Chemistry

Aminoester Pharmacophore Diversification: Systematic Comparison of Ester Moieties

From 1-(4-chlorophenyl)cyclopentane-1-carboxylic acid (derived from the target nitrile), a series of aminoester hydrochlorides was synthesized with varied aminoalkyl substituents [1]. Derivatives synthesized include diethylaminoethyl (3e), piperidin-1-yl-ethyl (3i), morpholin-1-yl-ethyl (3j), pyrrolidin-1-yl-ethyl, and other N,N-dialkylaminoalkyl ester variants [1]. Each derivative was characterized by NMR, IR, and elemental analysis [1].

Derivative yields
Reported
65–67%
Supports modular SAR library synthesis
≥5 derivatives; diethylaminoethyl, piperidinyl, morpholinyl
Medicinal Chemistry Structure-Activity Relationship Aminoester Pharmacophores

1-(4-Chlorophenyl)cyclopentanecarbonitrile (64399-26-4): Evidence-Backed Application Scenarios for Scientific and Industrial Use


Cardiovascular Pharmacology Research: Sympatholytic/Adrenolytic Aminoester Development

Medicinal chemistry teams investigating sympatholytic and adrenolytic agents can utilize this nitrile as the starting material for 1-(4-chlorophenyl)cyclopentane-1-carboxylic acid, followed by aminoester derivatization [1]. The arylcyclopentane scaffold with 4-chlorophenyl substitution has demonstrated pronounced activity in sympathoadrenal system models, making it suitable for SAR campaigns targeting cardiovascular and autonomic nervous system indications [1].

Anticancer Metallodrug Discovery: Organotin(IV) Complex Development

The carboxylic acid derivative of this nitrile serves as a ligand for synthesizing organotin(IV) complexes with in vitro antitumor activity against HL-60 (leukemia), BGC-823 (gastric), Bel-7402 (liver), and KB (nasopharyngeal) human cancer cell lines [2]. Researchers can systematically vary the organotin moiety (e.g., nBu2Sn vs. Ph2Sn vs. nOct2Sn) to modulate reduction potential and cytotoxicity, enabling rational design of metallodrug candidates [2].

Antipsychotic API Intermediate Supply: Clocapramine Derivative Research

This nitrile is the documented precursor to clocapramine, an iminodibenzyl atypical antipsychotic active at D2 and 5-HT2A receptors [3][4]. Pharmaceutical R&D programs investigating clocapramine analogs or developing alternative synthetic routes to this antipsychotic class require this specific 4-chlorophenyl cyclopentane scaffold as the aryl-bearing building block [4].

Medicinal Chemistry Building Block: Modular Aminoester Library Synthesis

From the carboxylic acid derived from this nitrile, research teams can generate diverse aminoester libraries with diethylaminoethyl, piperidinyl, morpholinyl, and pyrrolidinyl ester moieties in 65-67% yields [1]. The modular approach enables systematic exploration of aminoalkyl pharmacophore space while maintaining a consistent arylcyclopentane core, facilitating structure-activity relationship studies across multiple target classes [1].

Application
Selection Property
Validation Focus
Cardiovascular pathway SAR studies
4-Chlorophenylcyclopentane scaffold with reported sympatholytic/adrenolytic context
Sympathoadrenal system model-response review
Anticancer metallodrug cell-model studies
Carboxylate ligand platform for organotin complex synthesis
Cancer cell-line panel endpoint review
Antipsychotic iminodibenzyl research
Essential precursor for clocapramine derivative synthesis
Synthetic pathway fidelity and scaffold confirmation
Modular aminoester library synthesis
Common carboxylic acid intermediate for diverse aminoalkyl ester diversification
Library characterization and SAR reproducibility

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